molecular formula C7H9NO3 B13945997 3-Acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one CAS No. 68235-28-9

3-Acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one

Katalognummer: B13945997
CAS-Nummer: 68235-28-9
Molekulargewicht: 155.15 g/mol
InChI-Schlüssel: WHPDDMPFQPVBLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- is a heterocyclic organic compound with the molecular formula C9H11NO3 It is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-acetyl-4,5-dimethyl-2-aminobenzoic acid with an appropriate reagent to induce cyclization, forming the oxazolone ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylic acid
  • 4-Acetyl-3,5-dimethyl-2-pyrrolecarboxylic acid

Uniqueness

2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

68235-28-9

Molekularformel

C7H9NO3

Molekulargewicht

155.15 g/mol

IUPAC-Name

3-acetyl-4,5-dimethyl-1,3-oxazol-2-one

InChI

InChI=1S/C7H9NO3/c1-4-5(2)11-7(10)8(4)6(3)9/h1-3H3

InChI-Schlüssel

WHPDDMPFQPVBLI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC(=O)N1C(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.